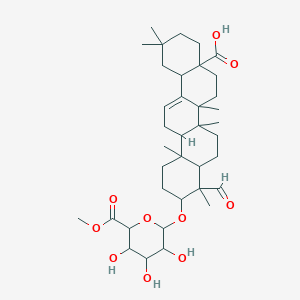

Gypsogenin-3-O-beta-D-glucuronide methyl ester

CAS No.:

Cat. No.: VC13624151

Molecular Formula: C37H56O10

Molecular Weight: 660.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C37H56O10 |

|---|---|

| Molecular Weight | 660.8 g/mol |

| IUPAC Name | 9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

| Standard InChI | InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44) |

| Standard InChI Key | LHZZULHOQSQSJN-UHFFFAOYSA-N |

| SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C |

| Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

Gypsogenin-3-O-β-D-glucuronide methyl ester features a gypsogenin backbone—a pentacyclic triterpene—substituted at the C-3 position with a β-D-glucuronopyranosyl moiety, which is further esterified at the 6'-O position with a methyl group . The IUPAC name, (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid , reflects its stereochemical complexity.

Table 1: Key Molecular Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 660.8 g/mol | |

| CAS Registry Number | 96553-02-5 | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| SMILES Notation | CC1(CCC2(CCC3(C(=CCC4C3... |

Biosynthesis and Synthetic Approaches

Natural Occurrence and Biosynthesis

This compound is a ubiquitous saponin precursor in Gypsophila species, where it modulates the biosynthesis of other triterpenoids. Pretreatment of Gypsophila paniculata cell cultures with gypsogenin-3-O-β-D-glucuronide methyl ester reduces the incorporation of -acetate into saponins, suggesting regulatory roles in metabolic pathways .

Chemical Synthesis

Synthetic routes often begin with gypsogenin, isolated via hydrolysis of saponin-rich plant extracts (e.g., Gypsophila oldhamiana roots) . Key steps include:

-

Acetylation: Gypsogenin reacts with acetic anhydride to yield acetylated intermediates (95.7% yield) .

-

Hydrazone Formation: Treatment with 2,4-dinitrophenylhydrazine produces hydrazone derivatives (86.5–88.9% yield) .

-

Glycosylation: β-D-glucuronopyranoside attachment at C-3, followed by methyl esterification .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV/ELSD detection is standardized for quantification. A validated method uses a C18 column, acetonitrile-water gradient, and linear calibration () . Limits of detection (LOD) and quantification (LOQ) are 4.67 ng and 15.62 ng, respectively .

Spectroscopic Techniques

-

NMR: and NMR confirm glycosidic linkages and esterification .

-

HR-ESI-MS: Molecular ion peaks at 661.38 [M+H] align with theoretical values .

Ecological and Pharmacognostic Considerations

Plant Source Variability

Content in Momordica cochinchinensis varies significantly across geographic regions. Guangxi Pingnan and Guizhou Jiangkou samples exhibit higher concentrations, correlating with high altitude and low latitude .

Conservation Implications

Overharvesting of Gypsophila species for saponin extraction necessitates sustainable cultivation strategies, particularly in ecologically sensitive regions .

Applications and Future Directions

Pharmaceutical Development

-

Anticancer Agents: Structural optimization (e.g., C-23 oxime derivatives) enhances potency .

-

Anti-Obesity Therapeutics: Pancreatic lipase inhibition supports potential use in metabolic disorders .

Agricultural Uses

As a natural pesticide, saponins derived from this compound could reduce reliance on synthetic chemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume